BenchChemオンラインストアへようこそ!

Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate

Adenosine receptor antagonism Cancer immunotherapy Dual A2a/A1 targeting

Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate is a fluorinated pyridine building block with the molecular formula C8H6F2NNaO3 and a molecular weight of 225.12 g/mol. The compound features a difluoromethoxy (–OCF2H) substituent at the 3-position of the pyridine ring and a sodium acetate side chain at the 2-position, yielding a polar, water-soluble reagent suited for amide coupling and further derivatization.

Molecular Formula C8H6F2NNaO3
Molecular Weight 225.127
CAS No. 2168684-50-0
Cat. No. B2984447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate
CAS2168684-50-0
Molecular FormulaC8H6F2NNaO3
Molecular Weight225.127
Structural Identifiers
SMILESC1=CC(=C(N=C1)CC(=O)[O-])OC(F)F.[Na+]
InChIInChI=1S/C8H7F2NO3.Na/c9-8(10)14-6-2-1-3-11-5(6)4-7(12)13;/h1-3,8H,4H2,(H,12,13);/q;+1/p-1
InChIKeyLLZLBYCQMRGGRS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate (CAS 2168684-50-0) Procurement-Relevant Overview


Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate is a fluorinated pyridine building block with the molecular formula C8H6F2NNaO3 and a molecular weight of 225.12 g/mol [1]. The compound features a difluoromethoxy (–OCF2H) substituent at the 3-position of the pyridine ring and a sodium acetate side chain at the 2-position, yielding a polar, water-soluble reagent suited for amide coupling and further derivatization [2]. This specific regional isomer is employed as an advanced intermediate in the synthesis of adenosine A2a/A1 dual antagonists, where the 3-OCF2H motif contributes to sub-nanomolar target affinity [3][4].

Why In-Class Alternatives Cannot Substitute for Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate


The 3-difluoromethoxy substitution pattern on the pyridine ring is not interchangeable with the 4-, 5-, or 6-positional isomers or with non-fluorinated methoxy analogs. The electronic and steric profile of the 3-OCF2H group directs the geometry of the 2-acetate side chain, altering both its reactivity in amide-bond formation and the spatial orientation of the final molecule when integrated into a ligand scaffold [1][2]. In adenosine receptor antagonists, the 3-difluoromethoxy isomer has been specifically selected over other substitution patterns to achieve dual A2a/A1 sub-nanomolar activity, demonstrating that the precise placement of the difluoromethoxy group is critical for target engagement and downstream pharmacological readout [3][4].

Quantitative Differentiation Evidence for Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate (CAS 2168684-50-0)


Sub-Nanomolar Adenosine A2a Receptor Affinity Enabled by 3-Difluoromethoxy Orientation

A triazolo-pyrimidine analog constructed using the 3-(difluoromethoxy)pyridin-2-ylmethyl fragment (directly derived from Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate) achieves an IC50 of 0.100 nM against human adenosine A2a receptor and 11 nM against human A1 receptor, with 400 nM against mouse A2a receptor [1][2]. In the same patent family, compounds employing alternative pyridine substitution patterns (e.g., 2-(difluoromethoxy)pyridin-4-yl or 3-fluoropyridin-2-ylmethyl) show IC50 values of 8.30 nM up to >10,000 nM against the same targets [3].

Adenosine receptor antagonism Cancer immunotherapy Dual A2a/A1 targeting

Difluoromethoxy vs. Methoxy Substitution for PDE4 Inhibitory Potency and Selectivity

A systematic SAR study of catecholamide PDE4 inhibitors demonstrated that replacing a 4-methoxy group with a 4-difluoromethoxy group improved PDE4 inhibitory activity from sub-micromolar to low-nanomolar IC50 values (30–360 nM) and conferred up to 3,333-fold selectivity over other PDE family members [1]. While the scaffold is distinct, the finding establishes the general property that –OCF2H imparts greater potency and selectivity than –OCH3 in heterocyclic systems, a principle applicable to the 3-difluoromethoxy pyridine-2-acetate scaffold.

PDE4 inhibition Anti-neuroinflammation Selectivity window

Dual Adenosine Receptor A2a/A1 Activity Profile of 3-Difluoromethoxy Derivatives vs. Single-Target Analogs

The 3-difluoromethoxy-pyridin-2-ylmethyl-containing compound (US10858365 Compound 73) exhibits a dual human A2a/A1 profile with IC50 values of 0.100 nM and 11 nM respectively, yielding an A1/A2a selectivity ratio of approximately 110 [1]. This dual inhibition is significant because blocking both adenosine receptor subtypes may overcome immunosuppressive adenosine signaling in the tumor microenvironment more effectively than selective A2a antagonists alone [2]. In contrast, a comparator compound bearing a 3-fluoropyridin-2-ylmethyl group (US10858365 Compound 86) shows a markedly different selectivity pattern and substantially weaker affinity (A2a IC50 = 8.30 nM), indicating that the 3-OCF2H group uniquely tunes the dual binding profile [3].

Dual A2a/A1 antagonism Tumor microenvironment Immuno-oncology

Positional Isomer Registry and Availability: 3-OCF2H vs. 4-, 5-, 6-OCF2H Isomers

Four positional isomers of sodium (difluoromethoxy)pyridin-2-yl acetate are commercially cataloged under distinct CAS numbers: 3-OCF2H (CAS 2168684-50-0), 4-OCF2H (CAS 2167386-94-7 as parent acid), 5-OCF2H (CAS 2040079-25-0), and 6-OCF2H (CAS 2168071-53-0) [1]. Each isomer possesses unique coordinate geometry around the pyridine nitrogen and different dipole moments, affecting both chemical reactivity (e.g., rate of amide coupling, coordination to metal catalysts) and the three-dimensional orientation of the final molecule [2]. The 3-OCF2H isomer places the difluoromethoxy group adjacent to the acetate-bearing carbon, maximizing steric influence on the carboxylic acid position and modulating pKa relative to the 4-, 5-, or 6-substituted analogs.

Building-block sourcing Isomer purity Catalog comparison

Synthetic Utility: Amide Coupling and Derivatization of the 3-OCF2H-Pyridine-2-Acetate Scaffold in Adenosine Receptor Modulator Patents

In US Patent US10858365, the sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate (or its free acid form) is employed to generate the key intermediate 2-((3-(difluoromethoxy)pyridin-2-yl)methyl)-triazolo-pyrimidine-5-amine through amide coupling and subsequent cyclization [1]. The resulting compound (Compound 73) is the most potent adenosine A2a antagonist reported in that patent family (IC50 = 0.100 nM), outperforming all other pyridine-substituted analogs. The patent specifically highlights the 3-difluoromethoxy substitution as part of the preferred Markush formula (R3 = difluoromethoxyl among a limited set of substituents including methoxyl, trifluoromethoxyl, methylamino, etc.), indicating that the 3-OCF2H orientation was experimentally selected as superior to other substituents at that position [2].

Amide coupling Medicinal chemistry Triazolo-pyrimidine synthesis

Key Application Scenarios for Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate (CAS 2168684-50-0)


Synthesis of High-Affinity Dual Adenosine A2a/A1 Antagonists for Immuno-Oncology

The compound serves as a critical building block for generating triazolo-pyrimidine adenosine receptor antagonists with sub-nanomolar A2a affinity (IC50 = 0.100 nM) and concomitant A1 inhibition (IC50 = 11 nM) [1][2]. This dual profile is specifically enabled by the 3-difluoromethoxy orientation, as alternative substituents (2-OCF2H-4-pyridyl, 3-fluoro, methoxy) yield either weaker A2a binding or loss of A1 activity [3]. Programs targeting adenosine-mediated immunosuppression in the tumor microenvironment should preferentially source CAS 2168684-50-0 to construct leads with the validated dual inhibitory profile.

Lead Optimization Where OCF2H > OCH3 for Potency and Selectivity Gains

When optimizing PDE4 inhibitors or other enzyme targets where a methoxy group is present on a heterocyclic ring, replacement with difluoromethoxy has been shown to improve inhibitory potency from sub-micromolar to low-nanomolar range and selectivity up to 3,333-fold over related phosphodiesterase enzymes [1]. While this evidence is derived from a benzamide chemotype, the physicochemical principle—increased lipophilicity, enhanced halogen bonding, and improved metabolic stability of OCF2H—transfers to the pyridine-2-acetate scaffold. Research teams can use Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate to replace 3-methoxy analogs in existing lead series, expecting gains in both affinity and selectivity.

Scaffold-Hopping Based on Pyridine Substitution SAR for A2a Antagonist Programs

Patent SAR data demonstrate a >100-fold difference in adenosine A2a affinity depending on pyridine substitution pattern, with the 3-OCF2H orientation providing the optimal balance of steric and electronic properties [1][2]. For medicinal chemistry teams engaged in scaffold-hopping exercises around the triazolo-pyrimidine or related adenosine antagonist cores, the 3-difluoromethoxy-pyridin-2-ylmethyl fragment represents the validated starting point. Using the wrong positional isomer (e.g., 4-OCF2H or 6-OCF2H) would place the difluoromethoxy group in a different vector relative to the core, potentially abolishing the critical binding contacts that drive sub-nanomolar affinity.

Physicochemical Property Tuning via Difluoromethoxy Introduction

The difluoromethoxy group (–OCF2H) is a well-established bioisostere for methoxy (–OCH3) that increases lipophilicity (logP), enhances hydrogen-bond acceptor capacity (6 H-bond acceptors for the sodium salt vs. 5 for the methoxy analog), and improves oxidative metabolic stability on the pyridine ring [1][2]. Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate provides a convenient, water-soluble form of this motif that can be directly coupled in aqueous or mixed-solvent amidation reactions, simplifying synthesis relative to the free acid and avoiding the need for additional carboxylate activation steps [3].

Quote Request

Request a Quote for Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.